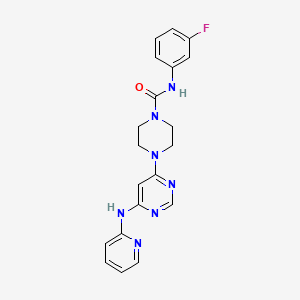
N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20FN7O and its molecular weight is 393.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and its therapeutic implications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
The compound's molecular formula is C19H20FN5O with a molecular weight of 351.39 g/mol. It features a piperazine core substituted with a fluorophenyl group and a pyrimidinyl moiety, which is significant for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways:
- Inhibition of Kinases : It has been shown to inhibit certain kinases that are crucial in cancer cell proliferation. For instance, it targets cyclin-dependent kinase 9 (CDK9), which plays a role in regulating transcriptional elongation and is implicated in oncogenesis .
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .
3.1 Anticancer Activity
A study investigating derivatives of piperazine highlighted that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through the modulation of anti-apoptotic proteins such as Mcl-1 .
3.2 Antimicrobial Activity
This compound has also shown promise against microbial pathogens. Its structural analogs have been evaluated for their ability to inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis. Compounds in this series displayed selective inhibition against CYP51, an enzyme critical for sterol biosynthesis in Leishmania species .
4.1 Study on CDK9 Inhibition
In a recent study, derivatives were synthesized and tested for their ability to inhibit CDK9-mediated RNA polymerase II transcription. The results indicated that these compounds could significantly reduce the expression levels of Mcl-1, leading to enhanced apoptosis in cancer cells .
4.2 Evaluation Against Leishmania
Another study focused on the efficacy of structurally related compounds against Leishmania promastigotes. It was found that certain derivatives not only inhibited enzyme activity but also showed effective antiproliferative activity in vitro, suggesting their potential as therapeutic agents against leishmaniasis .
5. Data Tables
属性
IUPAC Name |
N-(3-fluorophenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c21-15-4-3-5-16(12-15)25-20(29)28-10-8-27(9-11-28)19-13-18(23-14-24-19)26-17-6-1-2-7-22-17/h1-7,12-14H,8-11H2,(H,25,29)(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNJDLBKRVOJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














